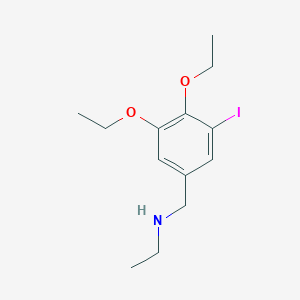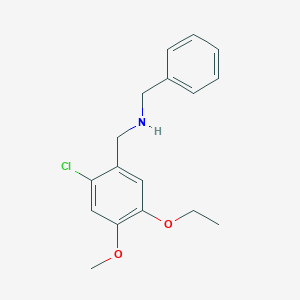![molecular formula C18H21NO2 B283426 N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine](/img/structure/B283426.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is an organic compound that belongs to the class of aromatic amines This compound features a benzyl group attached to a methanamine moiety, which is further substituted with a methoxy group and a prop-2-en-1-yloxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution Reaction: The benzylamine intermediate undergoes a nucleophilic substitution reaction with 3-methoxy-4-(prop-2-en-1-yloxy)benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or primary amines.
Substitution: Formation of halogenated benzyl derivatives.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.
Uniqueness
N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H21NO2/c1-3-11-21-17-10-9-16(12-18(17)20-2)14-19-13-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |
Clé InChI |
LZMSBVHSGOKKED-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE](/img/structure/B283349.png)

![2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283352.png)


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)

